1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine molecular weight and chemical structure
1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine molecular weight and chemical structure
An In-Depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The imidazole nucleus is a well-established "privileged scaffold" in pharmacology, capable of a wide range of biological activities including anticancer and antiviral properties.[1][2][3] The addition of a 2-amino group, which can act as a bioisostere for guanidine, and a trifluoroethyl moiety, which enhances metabolic stability and modulates physicochemical properties, makes this molecule a compelling candidate for targeted therapeutic design. This document details the molecule's core chemical properties, proposes a robust synthetic pathway, and explores its proven and potential applications, with a particular focus on its role as an enzyme inhibitor.
Core Molecular Profile
A foundational understanding of a compound's structure and physicochemical properties is paramount for its application in drug discovery. These details govern its interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure
1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine is composed of a five-membered aromatic imidazole ring. A primary amine group is attached at the C2 position, and a 2,2,2-trifluoroethyl group is substituted on one of the ring's nitrogen atoms.
Caption: 2D Chemical Structure of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine.
Physicochemical Properties
The integration of the polar amine, the aromatic imidazole core, and the lipophilic trifluoroethyl group results in a unique set of properties crucial for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₆F₃N₃ | PubChem CID: 121602208[4] |
| Monoisotopic Mass | 165.05138 Da | PubChem CID: 121602208[4] |
| Predicted XlogP | 0.7 | PubChem CID: 121602208[4] |
| Nature | Aromatic Heterocycle, Amphoteric | General Knowledge[3][5] |
| InChIKey | UCSRLEUMYFSNEX-UHFFFAOYSA-N | PubChem CID: 121602208[4] |
| SMILES | C1=CN(C(=N1)N)CC(F)(F)F | PubChem CID: 121602208[4] |
The Scientific Rationale: A Structure-Activity Relationship Perspective
The design of 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine is not arbitrary. Each component of its structure is deliberately included to confer specific advantages in a drug development context.
The Privileged Imidazole Core
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This structure is a cornerstone of medicinal chemistry due to its ability to participate in hydrogen bonding (as both a donor and acceptor) and its coordination with metal ions, making it a frequent component in the active sites of enzymes.[6] Its inherent stability and water solubility contribute to favorable pharmacokinetic profiles.[1]
The 2-Amino Group as a Guanidine Bioisostere
The 2-aminoimidazole moiety is a well-recognized bioisostere of the guanidinium group. This is critical because the guanidinium side chain of arginine is frequently involved in key binding interactions (e.g., salt bridges) with carboxylate residues in protein active sites. By mimicking this functionality, the 2-aminoimidazole group can anchor the molecule to a biological target with high affinity. This principle has been successfully applied in the development of potent enzyme inhibitors.[7]
The Impact of Trifluoroethylation
The introduction of a trifluoroethyl group is a common and highly effective strategy in modern medicinal chemistry. Its purpose is twofold:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing metabolically labile C-H bonds with C-F bonds, the trifluoroethyl group blocks sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the molecule's lipophilicity and pKa. This can enhance membrane permeability and improve binding affinity to the target protein by creating favorable electrostatic or hydrophobic interactions.
Synthesis and Characterization
A reliable and scalable synthetic route is essential for the exploration and development of any new chemical entity. The following section outlines a plausible synthesis and the analytical methods required for structural verification.
Proposed Synthetic Pathway: N-Alkylation
The most direct approach to synthesizing the target compound is through the N-alkylation of 2-aminoimidazole with a suitable trifluoroethylating agent. This reaction leverages the nucleophilicity of the imidazole ring nitrogen.
Caption: Proposed synthetic workflow for 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine.
Detailed Experimental Protocol: Synthesis
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-aminoimidazole (1.0 eq) and anhydrous dimethylformamide (DMF, ~0.2 M).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the imidazole nitrogen, creating a potent nucleophile without competing in the subsequent alkylation step.
-
Alkylation: After stirring for 30 minutes at 0°C, add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure product.
Detailed Experimental Protocol: NMR Characterization
This protocol ensures the structural identity and purity of the synthesized compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (e.g., from the NH₂ group).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Expected signals include two distinct peaks for the imidazole ring protons, a quartet for the -CH₂- group (split by the adjacent -CF₃ group), and a broad singlet for the -NH₂ protons.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expected signals include three distinct peaks for the imidazole ring carbons, a quartet for the -CH₂- carbon, and a quartet for the -CF₃ carbon due to C-F coupling.
-
¹⁹F NMR Acquisition: Acquire a fluorine NMR spectrum. A single signal, likely a triplet (due to coupling with the adjacent -CH₂- group), is expected, confirming the presence and electronic environment of the trifluoroethyl group.
Potential Therapeutic Applications
The unique structural combination of this molecule makes it a prime candidate for several therapeutic areas, with demonstrated activity as a potent enzyme inhibitor.
Case Study: Inhibition of Vascular Adhesion Protein-1 (VAP-1)
Research into novel treatments for diabetic macular edema has identified Vascular Adhesion Protein-1 (VAP-1), also known as amine oxidase copper-containing 3 (AOC3), as a key therapeutic target. A study published in Bioorganic & Medicinal Chemistry identified novel 1H-imidazol-2-amine derivatives as potent VAP-1 inhibitors.[7] Although the exact subject compound of this guide was not the final lead, its core structure was central to the discovery process. The 2-aminoimidazole scaffold was identified as a superior replacement for a phenylguanidine moiety, leading to a significant increase in inhibitory potency against human VAP-1.[7] This work validates the core hypothesis that the 2-aminoimidazole group can effectively mimic key binding interactions, making 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine a highly promising starting point for developing inhibitors of VAP-1 and related amine oxidases.
Broader Potential in Medicinal Chemistry
Given the wide-ranging activities of imidazole-containing compounds, this molecule could be explored in other contexts:
-
Antiviral Agents: The imidazole core is present in several antiviral drugs.[2] Its ability to interact with viral enzymes makes it a scaffold worth investigating for activity against viruses like HIV, HCV, or Zika.[2]
-
Anticancer Agents: Imidazole derivatives have been designed to inhibit various targets in oncology, including kinases and microtubules.[1] The specific substitution pattern of this compound could be screened against a panel of cancer cell lines to identify potential cytotoxic or signaling-modulatory effects.
Conclusion
1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine is a strategically designed molecule that combines three pharmacologically significant motifs: a privileged imidazole scaffold, a guanidine-mimicking 2-amino group, and a stabilizing trifluoroethyl moiety. Its fundamental chemical properties are well-defined, and its synthesis is achievable through standard organic chemistry techniques. Supported by direct evidence of its scaffold's utility in inhibiting VAP-1, this compound represents a valuable probe and a promising starting point for the development of novel therapeutics, particularly in the fields of metabolic disease, virology, and oncology.
References
-
[1-(2,2,2-trifluoroethyl)-1h-imidazol-2-yl]methanamine - PubChemLite. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
1-(2,2,2-trifluoroethyl)-1h-imidazol-2-amine - PubChemLite. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine - PubChem. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
1-(2,2,2-trifluoroethyl)-1h-imidazole - PubChemLite. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Preprints.org. Retrieved February 14, 2026, from [Link]
- Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 989-1000.
-
N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide - PubChem. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). MDPI. Retrieved February 14, 2026, from [Link]
- Inoue, T., et al. (2013). Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment. Bioorganic & Medicinal Chemistry, 21(13), 3873-3881.
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Physicochemical Properties of Imidazole. (2025, February). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Institutes of Health (NIH). Retrieved February 14, 2026, from [Link]
-
Synthesis of Bioactive Imidazoles: A Review. (2015, May 4). Hilaris Publisher. Retrieved February 14, 2026, from [Link]
-
Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. (2015, August 26). OMICS International. Retrieved February 14, 2026, from [Link]
-
1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole. (2025, October 15). Environmental Protection Agency (EPA). Retrieved February 14, 2026, from [Link]
- Method for synthesizing imidazole compound. (n.d.). Google Patents.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. PubChemLite - 1-(2,2,2-trifluoroethyl)-1h-imidazol-2-amine (C5H6F3N3) [pubchemlite.lcsb.uni.lu]
- 5. iomcworld.com [iomcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
